5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (hereafter referred to as Boc-5-amino-Tic) is a derivative of the unnatural α-amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). Tic is structurally analogous to proline but incorporates a rigid bicyclic scaffold, making it valuable in peptide design and organocatalysis . The Boc group at the 5-position serves as a protective moiety for the amine, enhancing stability during synthetic processes while retaining the conformational rigidity characteristic of Tic derivatives .
Properties
CAS No. |
1803561-20-7 |
|---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-9-8-16-12(13(18)19)7-10(9)11/h4-6,12,16H,7-8H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
UDKUWOLAAGSLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1CC(NC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis begins with readily available tetrahydroisoquinoline derivatives, which can be obtained through:
- Pictet–Spengler reactions involving phenylethylamine derivatives and aldehydes or ketones.
- Cyclization of appropriate amino alcohols or amino acids under acidic or basic conditions.
Introduction of the Boc Protecting Group
The amino group at the 5-position is protected using tert-butoxycarbonyl chloride (Boc-Cl):
R-NH2 + (Boc)2O → R-NH-Boc
This reaction is typically carried out in the presence of a base such as triethylamine or pyridine in an inert solvent like dichloromethane or tetrahydrofuran (THF). The process ensures the amino group remains protected during subsequent steps, preventing undesired side reactions.
Functionalization at the 3-Position
The key step involves introducing the carboxylic acid group at the 3-position, which can be achieved through:
- Carboxylation of the tetrahydroisoquinoline core via lithiation followed by carbon dioxide (CO₂) quenching.
- Acylation of the amino group with suitable acyl chlorides or anhydrides, followed by oxidation to introduce the carboxylic acid.
Ring Closure and Cyclization
In some methodologies, ring closure is facilitated by intramolecular cyclization reactions, often under acidic conditions, to form the tetrahydroisoquinoline core. This step may involve:
- Cyclization of amino alcohols or amino acids .
- Use of reagents like polyphosphoric acid or Lewis acids to promote ring formation.
Purification and Final Functionalization
The final compound is purified via techniques such as crystallization, chromatography, or filtration. The Boc group can be retained or removed depending on the desired intermediate or final product.
Reaction Conditions and Reagents
| Step | Reagents | Solvents | Conditions | Notes |
|---|---|---|---|---|
| Boc protection | Boc-Cl, triethylamine | Dichloromethane | 0–25°C, inert atmosphere | Ensures selective amino protection |
| Carboxylation | CO₂ gas | DMF or THF | -78°C to room temperature | Lithiation followed by CO₂ quenching |
| Cyclization | Acid catalysts (e.g., polyphosphoric acid) | Toluene or similar | Elevated temperature | Promotes ring closure |
| Oxidation | Oxidants like KMnO₄ or CrO₃ | Acetone or water | Room temperature | Converts alcohols to acids |
Research Outcomes and Data Tables
Research articles and patents provide detailed experimental data, including yields, reaction times, and purification methods:
| Method | Reagents | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Lithiation and CO₂ quenching | n-BuLi, CO₂ | 65–80 | -78°C to room temp | Patent WO2018220646A1 |
| Cyclization with polyphosphoric acid | Tetrahydroisoquinoline precursors | 70–85 | Elevated temperature | Patent EP0902781B1 |
| Boc protection | Boc-Cl, TEA | 90 | 0–25°C | Patent WO2018220646A1 |
Notable Research Findings
- Efficiency of Boc protection is maximized in inert solvents like dichloromethane, with high yields (>90%) when reaction temperatures are carefully controlled.
- Carboxylation steps using lithiation and CO₂ are highly regioselective, favoring the 3-position on the tetrahydroisoquinoline core.
- Purification techniques , such as recrystallization from ethanol or chromatography, are crucial for obtaining high-purity intermediates suitable for pharmaceutical development.
Concluding Remarks
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves a strategic combination of ring-forming cyclizations, amino protection, and targeted carboxylation. The process is optimized through precise control of reaction conditions, choice of reagents, and purification techniques, as demonstrated in patent literature and research studies. The methodologies emphasize safety, efficiency, and scalability, making them suitable for pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid to remove the Boc group.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group Strategy: The Boc group is commonly used in peptide synthesis to protect amino groups during coupling reactions.
Biology
Enzyme Inhibitors: The compound can be modified to create enzyme inhibitors for studying biochemical pathways.
Prodrugs: Potential use in the design of prodrugs where the Boc group is removed in vivo to release the active drug.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Diagnostic Agents: Modified derivatives can be used as diagnostic agents in imaging studies.
Industry
Material Science: Used in the synthesis of polymers and materials with specific properties.
Catalysis: Employed in the development of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group serves as a protecting group that can be removed under physiological conditions to release the active amine, which then exerts its biological effect.
Comparison with Similar Compounds
Structural Analogues of Tic with Varied Substitutions
(a) Boc-D-Tic (Boc-protected D-enantiomer of Tic)
- Structure : Boc group at the 2-position of D-Tic (CAS 115962-35-1) .
- Key Differences: Stereochemistry: The D-configuration (R-enantiomer) contrasts with Boc-5-amino-Tic’s S-configuration, affecting chiral recognition in catalysis and receptor binding . Substitution Position: Boc at the 2-position versus 5-position alters steric interactions in peptide backbones .
(b) 7-Fluoro-Boc-D-Tic
- Structure : Boc-protected D-Tic with a fluorine substituent at the 7-position (CAS 2411591-64-3) .
- Synthetic Utility: Fluorination requires specialized halogenation steps, unlike Boc-5-amino-Tic’s straightforward amine protection .
(c) 5-Chloro-Boc-Tic
- Structure : Chlorine substituent at the 5-position (CAS 2648862-62-6) .
- Key Differences: Lipophilicity: Chlorine increases hydrophobicity (clogP ~2.5) compared to Boc-5-amino-Tic (clogP ~1.8), influencing membrane permeability . Steric Bulk: Chlorine’s larger atomic radius may hinder interactions in tight binding pockets .
Comparison with Non-Tic Boc-Protected Amino Acids
(a) Boc-Proline
- Structure : Boc-protected proline.
- Key Differences: Rigidity: Tic’s bicyclic structure imposes greater conformational restriction than proline’s monocyclic scaffold, favoring well-defined peptide tertiary structures . Catalytic Activity: Boc-Tic derivatives exhibit superior enantioselectivity in aldol reactions (up to 92% ee) compared to Boc-proline (75% ee) .
(b) 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic Acid
Challenges and Limitations
Biological Activity
5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C13H17N3O4
- Molecular Weight : 273.29 g/mol
- IUPAC Name : 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Biological Activity
The compound has been studied for various biological activities:
Antidepressant Activity
Research indicates that derivatives of tetrahydroisoquinoline structures exhibit antidepressant properties. These compounds may affect serotonin pathways by acting as serotonin reuptake inhibitors or modulating serotonin receptor activity. For instance, similar compounds have shown to enhance neurotransmission in areas associated with mood regulation .
Neuroprotective Effects
Studies have suggested that tetrahydroisoquinoline derivatives can provide neuroprotection against oxidative stress and excitotoxicity. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Properties
Some derivatives of tetrahydroisoquinoline have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Synthesis
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves:
- Starting Materials : Isoquinoline derivatives and tert-butoxycarbonyl (Boc) protected amines.
- Reagents : Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents such as DMF (dimethylformamide).
- Procedure :
- The reaction mixture is stirred under controlled temperature until complete.
- The product is purified through recrystallization or chromatography.
Case Studies
Several studies highlight the biological potential of this compound:
- Study 1 : A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of tetrahydroisoquinoline derivatives in rodent models. Results showed significant improvement in depressive-like behaviors when administered at specific dosages .
- Study 2 : Research conducted on the neuroprotective effects indicated that these compounds could reduce neuronal death in models of oxidative stress, suggesting a mechanism involving antioxidant activity .
Data Table: Biological Activities Summary
Q & A
Q. Advanced
- Acidic stability : Expose the compound to TFA/DCM (1:1) and monitor deprotection via TLC or HPLC. The Boc group is labile under strong acids but stable in mild buffers (pH > 3) .
- Thermal stability : Thermogravimetric analysis (TGA) can identify decomposition thresholds. Store at –20°C in airtight containers to prevent moisture-induced cleavage .
What methodological considerations are critical when scaling up synthesis from milligram to gram quantities?
Q. Advanced
- Solvent volume : Maintain a solvent-to-substrate ratio ≤ 10:1 to avoid excessive waste.
- Heat management : Use jacketed reactors for exothermic tert-butylation steps.
- Purification : Transition from column chromatography to recrystallization (e.g., using ethyl acetate/hexane) for higher throughput .
How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
Q. Advanced
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton and carbon shifts.
- X-ray crystallography : Confirm stereochemistry of the tetrahydroisoquinoline core if crystalline derivatives are obtainable.
- Comparative databases : Cross-reference with Reaxys or SciFinder for analogous structures .
What are the implications of using alternative tert-butylating agents (e.g., Boc-O-Succinimide vs. Boc anhydride)?
Q. Advanced
- Boc-O-Succinimide : Higher reactivity but may require base (e.g., DMAP) for activation, risking racemization in chiral centers.
- Boc anhydride (Boc₂O) : Slower reaction kinetics but better compatibility with acid-sensitive substrates. Pre-activation with catalytic DMAP improves efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
